molecular formula C16H24ClFN2Si B1453626 5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole CAS No. 685513-90-0

5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole

Cat. No. B1453626
CAS RN: 685513-90-0
M. Wt: 326.91 g/mol
InChI Key: PRIGTJISWGKBPL-UHFFFAOYSA-N
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Description

The compound “5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole” belongs to the class of organic compounds known as azaindoles . Azaindoles are aromatic heterocyclic compounds containing an indole substituted by one or more nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for “5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole” are not available, similar compounds such as “5-Chloro-4-fluoro-1H-indole-2-carboxylate” have been synthesized in three steps from 3-fluoroaniline with an overall yield of 50% .

Scientific Research Applications

Synthesis and Functionalization

  • Versatile Synthesis of 7-Azaindoles : A method to synthesize highly functionalized 7-azaindoles, including derivatives similar to 5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole, has been developed. This involves a sequence of oxidative Nef reaction, reductive amination, and intramolecular SNAr, leading to efficient synthesis of these compounds (Nuhant et al., 2015).

  • Microwave-Assisted Synthesis : Another approach involves microwave heating of halo-7-azaindoles with secondary amines, providing a rapid synthesis method for substituted 7-azaindoles, which could include compounds like 5-Chloro-4-fluoro-7-azaindole (Caldwell et al., 2007).

Potential Applications in Organic Electronics and Medicinal Chemistry

  • Use in OLEDs and Bio-Imaging : Tetra-aryl 7-azaindoles synthesized through a Pd-catalyzed sequential arylation process have shown properties like aggregate-induced emission, making them potentially useful in organic light-emitting diodes (OLEDs), sensors, and bio-imaging tools (Cardoza et al., 2019).

  • Derivatives as HIV-1 Inhibitors : 7-Azaindole derivatives, including those structurally similar to 5-Chloro-4-fluoro-7-azaindole, have been studied as potential inhibitors of HIV-1, targeting the viral envelope protein gp120. These compounds have shown promise in inhibiting HIV-1 attachment (Wang et al., 2003).

Chemical Properties and Reactions

  • Structural Studies : Investigations into the molecular structures, vibrational spectra, and in vitro cytotoxic activity of Pd(II) complexes containing halogeno-derivatives of 7-azaindole provide insights into the chemical behavior of such compounds, which could include 5-Chloro-4-fluoro-7-azaindole derivatives (Dysz et al., 2019).

  • Radical ipso-Substitution Reactions : The radical ipso-substitution of a carbon-fluorine bond in 7-azaindolines, leading to fluoro-7-azaindoles, highlights a unique synthetic pathway that could be relevant for the modification of 5-Chloro-4-fluoro-7-azaindole (Liu et al., 2014).

Mechanism of Action

The mechanism of action for “5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole” is not available. The mechanism of action for a compound typically refers to its biochemical interaction that results in a pharmacological response .

properties

IUPAC Name

(5-chloro-4-fluoropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClFN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-15(18)14(17)9-19-16(13)20/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIGTJISWGKBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClFN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601149350
Record name 5-Chloro-4-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601149350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole

CAS RN

685513-90-0
Record name 5-Chloro-4-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685513-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601149350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (3.0 g, 10.258 mmol) was placed in THF (15 mL) at −78° C. s-BuLi (16.12 mL, 22.57 mmol) was then added dropwise and stirred for 30 minutes. Hexachloroethane (6.07 g, 25.6 mmol) in THF (10 mL) was then added rapidly, and the reaction was stirred for an additional 30 minutes. The reaction was quenched with saturated aqueous NH4Cl and extracted into hexanes. The combined organic fractions were dried, filtered and concentrated to give the crude product that was purified by column chromatography (hexanes) to give 5-chloro-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (2.1 g, 62% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
16.12 mL
Type
reactant
Reaction Step Two
Quantity
6.07 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole
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5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole

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